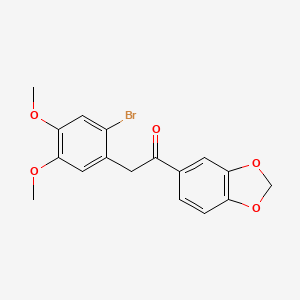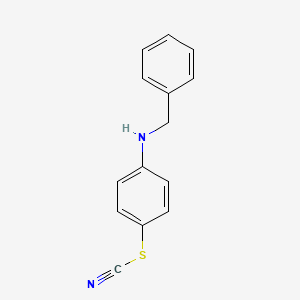![molecular formula C19H27NO2 B14351517 Ethyl 2-[(E)-benzylideneamino]dec-9-enoate CAS No. 91285-99-3](/img/structure/B14351517.png)
Ethyl 2-[(E)-benzylideneamino]dec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(E)-benzylideneamino]dec-9-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzylideneamino group, and a dec-9-enoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(E)-benzylideneamino]dec-9-enoate typically involves a multi-step process:
Formation of the Dec-9-enoic Acid: The starting material, dec-9-enoic acid, can be prepared through the oxidation of dec-9-ene using an oxidizing agent such as potassium permanganate.
Esterification: The dec-9-enoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl dec-9-enoate.
Schiff Base Formation: The final step involves the reaction of ethyl dec-9-enoate with benzaldehyde in the presence of an acid catalyst to form the Schiff base, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Using large reactors for the esterification process to produce ethyl dec-9-enoate.
Continuous Flow Reactors: Employing continuous flow reactors for the Schiff base formation to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(E)-benzylideneamino]dec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the amine and aldehyde.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields the corresponding amine and aldehyde.
Substitution: Forms substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(E)-benzylideneamino]dec-9-enoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(E)-benzylideneamino]dec-9-enoate involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways by binding to active sites or altering enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(E)-benzylideneamino]dec-9-enoate can be compared with similar compounds such as:
Ethyl 9-decenoate: Similar in structure but lacks the benzylideneamino group.
Dec-9-enoic Acid: The parent acid form without the ester and Schiff base functionalities.
Benzylideneamino Derivatives: Compounds with similar Schiff base structures but different alkyl chains.
Uniqueness
The uniqueness of this compound lies in its combination of an ethyl ester, a benzylideneamino group, and a dec-9-enoate chain, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
91285-99-3 |
|---|---|
Molekularformel |
C19H27NO2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
ethyl 2-(benzylideneamino)dec-9-enoate |
InChI |
InChI=1S/C19H27NO2/c1-3-5-6-7-8-12-15-18(19(21)22-4-2)20-16-17-13-10-9-11-14-17/h3,9-11,13-14,16,18H,1,4-8,12,15H2,2H3 |
InChI-Schlüssel |
VCHDAWFULOCHJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCCCCC=C)N=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


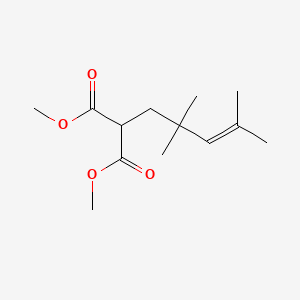
![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)
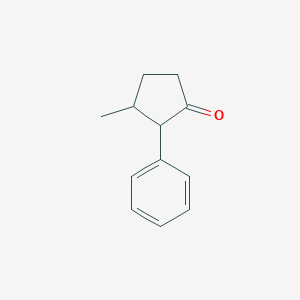
![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
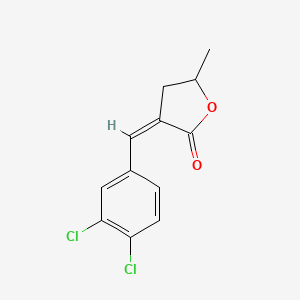
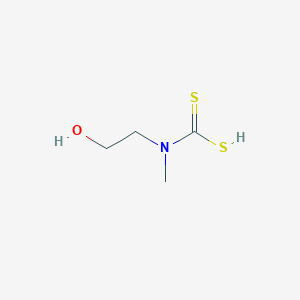
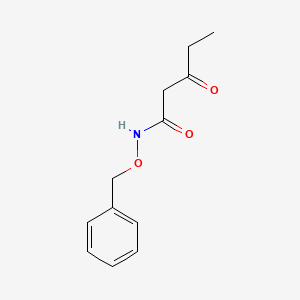
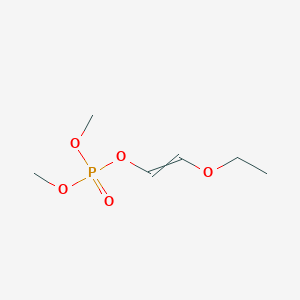
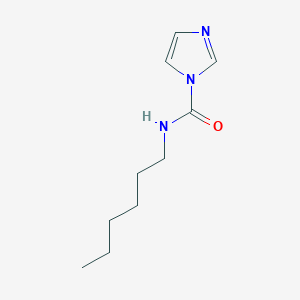
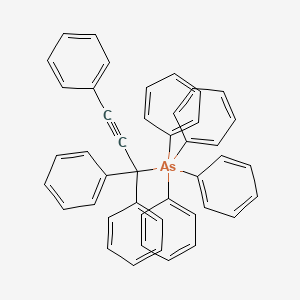

![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
